(E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-4-phenyl-3-[(E)-3-quinoxalin-6-ylprop-2-enoyl]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c1-30-23-10-6-5-9-20(23)25(19-7-3-2-4-8-19)26(27(30)32)24(31)14-12-18-11-13-21-22(17-18)29-16-15-28-21/h2-17H,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTZSQSIGKLROG-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C=CC3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)/C=C/C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Quinolinone Derivatives
Quinolinone compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications in quinolinones can significantly influence their biological activities, making them attractive candidates for drug development.
Biological Activities
-
Anticancer Activity :
- Quinolinone derivatives have shown promising results in inducing apoptosis in various cancer cell lines. For instance, studies indicate that certain derivatives can enhance apoptosis in MCF-7 breast cancer cells by targeting specific cellular pathways involved in cell death and proliferation .
- The compound has been reported to exhibit significant cytotoxic effects against several cancer cell lines, including MCF-7 and HL-60 cells. The mechanism of action appears to involve the induction of DNA damage and inhibition of cell proliferation .
-
Mechanism of Action :
- The biological activity of quinolinones often involves the modulation of key signaling pathways associated with cancer progression. For example, they may influence the expression of genes related to apoptosis and multidrug resistance .
- The specific compound has been noted to interact with various molecular targets, leading to enhanced apoptotic signaling and reduced viability of cancer cells.
Synthesis and Evaluation
The synthesis of (E)-1-methyl-4-phenyl-3-(3-(quinoxalin-6-yl)acryloyl)quinolin-2(1H)-one typically involves multi-step organic reactions aimed at constructing the quinolinone scaffold with specific substituents that enhance its biological activity.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces apoptosis |
| Compound B | HL-60 | 0.3 | DNA damage and proliferation inhibition |
| This compound | MCF-7, HL-60 | <0.5 (HL-60) | Targets apoptotic pathways |
Case Studies
- Case Study 1 : In a study evaluating the anticancer properties of various quinolinone derivatives, this compound was found to be one of the most potent compounds tested against HL-60 cells, exhibiting an IC50 value significantly lower than standard chemotherapeutic agents .
- Case Study 2 : Another investigation into the effects of this compound on MCF-7 cells demonstrated a marked increase in apoptosis compared to control groups, suggesting its potential as an effective therapeutic agent in breast cancer treatment .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The chloro and fluorine substituents in analogs like 49 and 133 increase logP values, enhancing membrane permeability. The target compound’s quinoxaline moiety may balance lipophilicity with aromatic solvation .
- Solubility : Hydroxyl groups (e.g., in compound 3 ) improve aqueous solubility, whereas the target compound’s lack of polar groups may limit solubility unless formulated with excipients .
Research Findings and Data
NMR and Spectroscopic Data
Yield and Purity
- Compound 106b (): Achieved 81% yield via flash chromatography, demonstrating efficient purification for acryloyl-containing quinolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
